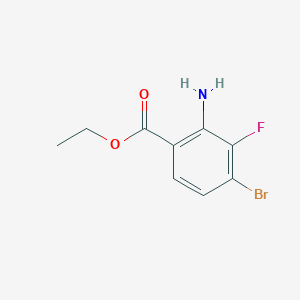

Ethyl 2-amino-4-bromo-3-fluorobenzoate

Description

Ethyl 2-amino-4-bromo-3-fluorobenzoate (C₉H₉BrFNO₂, molar mass: ~262.08 g/mol) is a substituted benzoate ester featuring a trifunctional aromatic ring. The compound integrates amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 2-, 4-, and 3-positions, respectively. These substituents confer unique physicochemical properties:

- Amino group: Enhances polarity, enabling hydrogen bonding and solubility in polar solvents.

- Fluorine: Improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry.

Synthetically, such compounds are typically prepared via esterification of substituted benzoic acids or nucleophilic substitution reactions under basic conditions .

Properties

IUPAC Name |

ethyl 2-amino-4-bromo-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYMRXFCIQGTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-bromo-3-fluorobenzoate typically involves a multi-step organic synthesis process. One common method starts with the fluorination of a benzoic acid derivative, followed by bromination and subsequent amination. The general steps are as follows:

Bromination: The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-3-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-amino-4-bromo-3-fluorobenzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of high-performance polymers and coatings, which are utilized in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-bromo-3-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-amino-4-bromo-3-fluorobenzoate with structurally related benzoate esters, emphasizing substituent effects, molecular properties, and synthesis strategies.

Key Observations:

Structural Complexity :

- The target compound balances moderate molar mass with three distinct substituents, enabling diverse interactions (e.g., hydrogen bonding via -NH₂).

- The compound from features a complex tetrafluoropropoxy-bromophenyl chain, increasing steric hindrance and reducing solubility compared to the target.

Substituent Effects: Amino vs. Ethoxy: The -NH₂ group in the target compound enhances polarity compared to the bromoethoxy group in , which may improve aqueous solubility. Halogen Positioning: Bromine at the 4-position (target) vs.

Synthesis: The target compound likely requires milder conditions than the iodonium salt-mediated reaction in , given its simpler substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.